N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is derived from the reaction between 2-methyl-2H-chromen-3-carbaldehyde and pyridine-4-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide involves the condensation reaction between 2-methyl-2H-chromen-3-carbaldehyde and pyridine-4-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar Schiff base hydrazone with different substituents on the aromatic ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another Schiff base hydrazone with a fluorine substituent.
Uniqueness
N’-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the chromenyl moiety, which imparts specific optical and electronic properties. This makes it particularly useful in the development of materials with unique photophysical characteristics .
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-2H-chromen-3-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-12-15(10-14-4-2-3-5-16(14)22-12)11-19-20-17(21)13-6-8-18-9-7-13/h2-12H,1H3,(H,20,21)/b19-11+ |
InChI Key |
WVWCDHDNDGETQS-YBFXNURJSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=NNC(=O)C3=CC=NC=C3 |
solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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